molecular formula C6H6BrClN2 B2384978 4-Bromo-3-chlorobenzene-1,2-diamine CAS No. 1008361-80-5

4-Bromo-3-chlorobenzene-1,2-diamine

Cat. No. B2384978
CAS RN: 1008361-80-5
M. Wt: 221.48
InChI Key: VSDGRNKLELOPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chlorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrClN2. It has a molecular weight of 221.48 . The IUPAC name for this compound is 4-bromo-3-chloro-1,2-benzenediamine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzene-1,2-diamine is represented by the InChI code 1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3-chlorobenzene-1,2-diamine are not available, benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

4-Bromo-3-chlorobenzene-1,2-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGRNKLELOPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-3-chloro-2-nitroaniline (0.200 g, 0.797 mmol) in EtOH (100 mL), was added SnCl2-2H2O (0.9 g, 3.985 mmol). The reaction mixture was heated to reflux for 3.5 h. The cooled solution (to rt) was diluted with H2O and the pH was adjusted to ca. 10 with Na2CO3. Extraction with CHCl3 (×3), was followed by washing with brine, drying over Na2SO4, and filtration. Concentration afforded an orange solid that was dried under vacuum to obtain 0.17 g product: 1H NMR (400 MHz, CDCl3) δ 6.92 (d, J=8.4 Hz, 1H), 6.51 (d, J=8.4 Hz, 1H), 3.90 (s, 2H), 3.40 (s, 2H); MS (ESI) m/z 223 (M+1).
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-3-chloro-2-nitroaniline (4.78 g, 19.01 mmol) was dissolved in ethanol (112 mL). Tin (II) chloride (14.42 g, 76 mmol) was added, and the resulting mixture was stirred at reflux for 12 hours. The mixture was cooled to room temperature, poured into water, and adjusted to pH 5 with saturated sodium bicarbonate solution. The resulting solid was filtered and rinsed well with ethyl acetate. The filtrate was washed with water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a solvent gradient of 0-50% EtOAc in hexane to give the title compound (3.32 g, 79%). 1H NMR (400 MHz, CDCl3) δ ppm 6.94 (d, 1H), 6.51 (d, J=7.0, 1H), 3.87 (br s, 2H), 3.46 (br s, 2H).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.